2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
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Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C24H23N5O3. It contains a pyridopyrimidinone core, which is a bicyclic system containing a pyridine ring fused with a pyrimidinone ring . The pyridine ring is substituted with a methyl group at the 3-position, and the pyrimidinone ring carries two carbonyl groups at the 2,4-positions . The compound also contains an acetamide group attached to the pyrimidinone ring.Scientific Research Applications
Antimicrobial Applications
Pyrimidinones and their derivatives have been synthesized for antimicrobial purposes, using citrazinic acid as a starting material. These compounds have demonstrated good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid (A. Hossan et al., 2012). This suggests that related pyrimidine derivatives, including the compound , may have potential applications in developing new antimicrobial agents.
Anticancer Applications
The quest for new anticancer agents has led to the synthesis of pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, showing appreciable cancer cell growth inhibition against various cancer cell lines. This highlights the potential of pyrimidine derivatives in anticancer drug development, potentially including derivatives similar to the compound of interest (M. M. Al-Sanea et al., 2020).
Anti-inflammatory Applications
Synthesis of pyrimidinones and oxazinones as anti-inflammatory agents, starting from citrazinic acid, has shown that many of these compounds exhibit good anti-inflammatory activity, comparable to Prednisolone®. This suggests the potential utility of pyrimidine derivatives in treating inflammation-related conditions (A. Amr et al., 2007).
Properties
IUPAC Name |
2-[2,4-dioxo-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-3-18-9-4-7-16(2)21(18)27-20(30)15-28-19-10-6-12-26-22(19)23(31)29(24(28)32)14-17-8-5-11-25-13-17/h4-13H,3,14-15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSJUZCNJZLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CN=CC=C4)N=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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